

A Comprehensive Technical Guide to 2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Aminododecanoic acid

CAS No.: 35237-37-7

Cat. No.: B556009

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-aminododecanoic acid**, a lipidated alpha-amino acid with significant potential in various scientific and therapeutic fields. This document outlines its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in drug development and peptide modification.

Core Physicochemical and Identification Data

2-Aminododecanoic acid, also known as α -aminolauric acid, is a non-proteinogenic amino acid characterized by a 12-carbon aliphatic side chain. This structure imparts an amphiphilic nature to the molecule, with a hydrophilic amino acid head and a lipophilic tail. This characteristic is central to its utility in modifying the properties of peptides and other molecules.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₅ NO ₂	[1]
Molecular Weight	215.33 g/mol	[1]
CAS Number	35237-37-7 (racemic)	[2]
169106-36-9 (R-enantiomer)	[2]	
169106-34-7 (S-enantiomer)	[2]	
Physical State	White to off-white solid	[2]
Melting Point	263°C (decomposition)	[2]
Boiling Point	332.8±25.0°C (predicted)	[2]
Density	0.955 g/cm ³	[2]
LogP	3.62940	[2]
Polar Surface Area	63.32 Å ²	[2]

Synthesis and Methodologies

The synthesis of **2-aminododecanoic acid** can be achieved through several established chemical routes. The choice of method often depends on the desired stereochemistry and scale of production.

General Synthetic Approaches:

- From Dodecanoic Acid: A common method involves the alpha-bromination of dodecanoyl chloride followed by amination to introduce the amino group at the C-2 position.
- Strecker Synthesis: This method utilizes dodecanal as a starting material, which reacts with ammonia and cyanide to form an aminonitrile, followed by hydrolysis to yield the amino acid. [2]
- Enzymatic Synthesis: For stereospecific synthesis of either the (R) or (S) enantiomer, enzymatic methods employing transaminases can be utilized, offering high selectivity and milder reaction conditions.[2]

Illustrative Experimental Protocol: Synthesis via Reductive Amination of 2-Oxododecanoic Acid

This protocol describes a plausible method for the synthesis of **2-aminododecanoic acid**.

Materials:

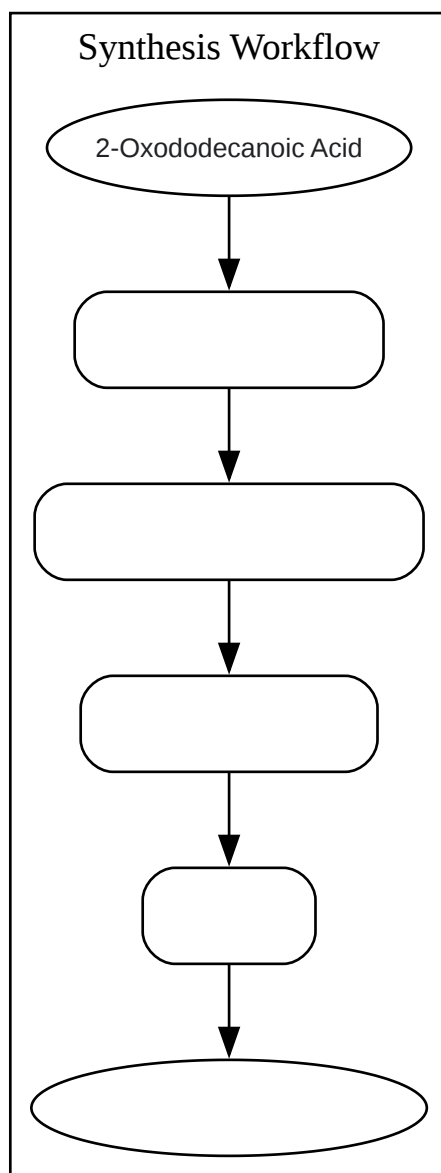
- 2-Oxododecanoic acid
- Ammonium acetate
- Sodium cyanoborohydride
- Methanol
- Diethyl ether
- Hydrochloric acid
- Sodium hydroxide

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-oxododecanoic acid (1 equivalent) in methanol.
- **Imine Formation:** Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Quenching and Work-up:** Quench the reaction by the slow addition of 1M HCl until the solution is acidic. Concentrate the mixture under reduced pressure to remove the methanol.
- **Extraction:** Partition the residue between water and diethyl ether. The aqueous layer, containing the product, should be collected. Wash the aqueous layer with diethyl ether twice

more to remove any unreacted starting material.

- Isolation and Purification: Adjust the pH of the aqueous layer to isoelectric point (around pH 6) using 1M NaOH to precipitate the **2-aminododecanoic acid**. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-aminododecanoic acid**.

Applications in Research and Drug Development

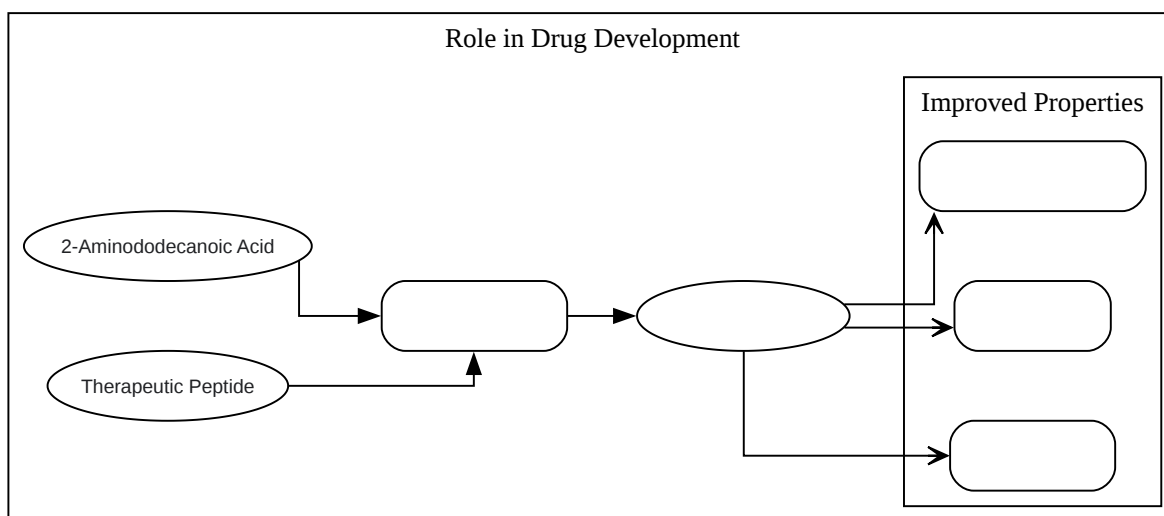
The unique amphiphilic structure of **2-aminododecanoic acid** makes it a valuable building block in several areas, particularly in enhancing the therapeutic properties of peptides.

Peptide Lipidation

The covalent attachment of lipid moieties, such as the dodecanoic acid side chain, to peptides is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.

[3] This modification, known as lipidation, can:

- **Enhance Plasma Half-Life:** The lipid tail can bind to serum albumin, reducing renal clearance and extending the peptide's circulation time.
- **Improve Membrane Permeability:** Increased lipophilicity can facilitate the passage of peptide drugs across cellular membranes.[4]
- **Increase Enzymatic Stability:** The bulky lipid side chain can sterically hinder the approach of proteases, protecting the peptide from degradation.[4]
- **Promote Self-Assembly:** Lipidated peptides can self-assemble into various nanostructures like micelles or nanofibers, which can be utilized for drug delivery systems.[5]



[Click to download full resolution via product page](#)

Caption: The process of lipidation to enhance peptide drug properties.

Antimicrobial Activity

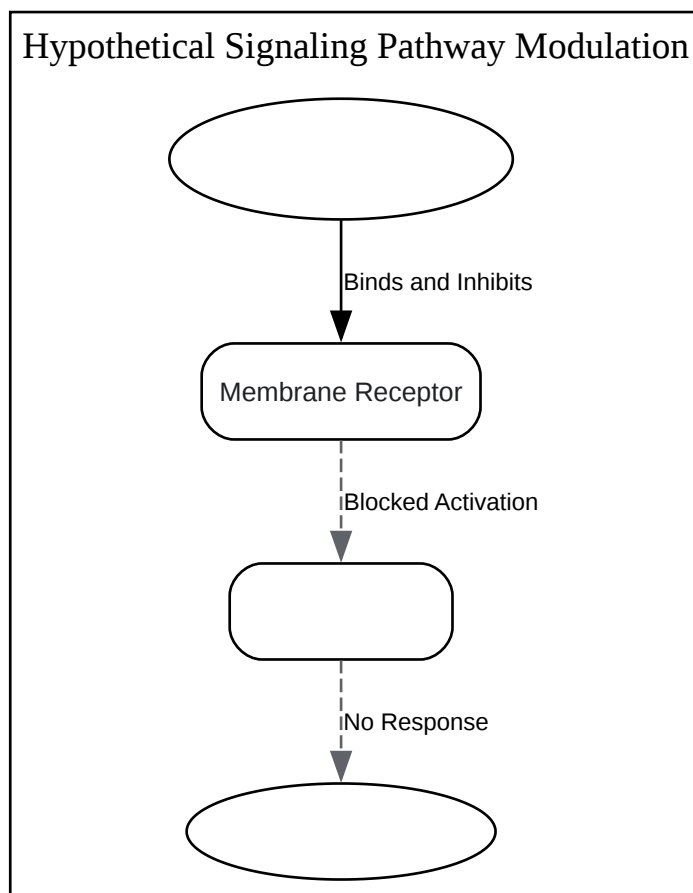
2-Aminododecanoic acid has demonstrated notable antimicrobial properties. It is effective against various bacterial strains, including *Escherichia coli* and *Staphylococcus aureus*.^[2] The proposed mechanism involves the disruption of the bacterial cell membrane due to the surfactant-like properties of the molecule.^[2]

Biological Significance and Signaling Pathways

While **2-aminododecanoic acid** is a non-proteinogenic amino acid, its incorporation into peptides can significantly influence their biological activity and interaction with cellular signaling pathways. The lipid side chain can act as an anchor, localizing the peptide to cell membranes and potentially modulating the activity of membrane-associated proteins or receptors.

Although specific signaling pathways directly modulated by **2-aminododecanoic acid** itself are not yet fully elucidated, the principle of its action can be illustrated. For instance, a lipidated peptide antagonist could be targeted to a cell surface receptor. The lipid moiety would increase

the local concentration of the peptide at the cell membrane, enhancing its binding affinity and inhibitory effect on the downstream signaling cascade.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [2-Aminododecanoic acid \(35237-37-7\) for sale \[vulcanchem.com\]](#)

- [3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. A novel chemical approach to drug delivery: lipidic amino acid conjugates - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Peptide Lipidation Service - Creative Peptides \[creative-peptides.com\]](#)
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Aminododecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b556009/docs#a-comprehensive-technical-guide-to-2-aminododecanoic-acid\]](https://www.benchchem.com/product/b556009/docs#a-comprehensive-technical-guide-to-2-aminododecanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check